4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline
CAS No.:
Cat. No.: VC18068024
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N4 |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 4-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]aniline |
| Standard InChI | InChI=1S/C12H16N4/c1-10-3-5-11(6-4-10)13-8-7-12-14-9-15-16(12)2/h3-6,9,13H,7-8H2,1-2H3 |
| Standard InChI Key | PAXVWFDUOSYAHO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NCCC2=NC=NN2C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline is C₁₃H₁₇N₅, with a molecular weight of 259.33 g/mol. The structure comprises a 1-methyl-1H-1,2,4-triazole moiety connected to a 4-methylaniline group through a two-carbon ethyl chain. Key features include:
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Triazole ring: A five-membered heterocycle with three nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity .
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4-Methylaniline: An aromatic amine with a methyl substituent at the para position, contributing to lipophilicity and electron-donating effects.
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Ethyl linker: Enhances conformational flexibility, potentially improving target binding .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₅ |
| Molecular Weight | 259.33 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 3 (triazole N atoms) |
| LogP (Predicted) | 2.1 ± 0.3 |
The compound’s solubility is likely moderate in polar aprotic solvents like dimethylformamide (DMF) but limited in aqueous media due to its hydrophobic aromatic and triazole components .
Synthesis and Optimization
The synthesis of 4-methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline can be inferred from analogous triazole-aniline derivatives. A plausible route involves:
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Triazole formation: Cyclization of a thiosemicarbazide intermediate under acidic conditions to yield the 1,2,4-triazole core .
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Alkylation: Reaction of 1-methyl-1H-1,2,4-triazole-5-thiol with 1,2-dibromoethane to introduce the ethyl spacer.
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Nucleophilic substitution: Coupling the ethyl-linked triazole with 4-methylaniline under basic conditions .
Optimization Insights:
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Temperature: Reactions typically proceed at 60–80°C to balance yield and side-product formation.
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Catalysts: Use of potassium carbonate or triethylamine improves substitution efficiency .
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Yield: Reported yields for similar compounds range from 45% to 68%, depending on purification methods .
Biological Activities and Mechanisms
While direct pharmacological data for this compound are scarce, structurally related triazole-aniline hybrids exhibit notable bioactivities:
Antimicrobial Activity
Triazole derivatives inhibit fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. For example:
| Analog Structure | MIC (C. albicans) | Reference |
|---|---|---|
| 4-Nitro-analog | 8 µg/mL | |
| 4-Chloro-analog | 12 µg/mL |
The methylaniline group in 4-methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline may enhance membrane permeability, potentially lowering MIC values compared to nitro- or chloro-substituted analogs.
Pharmacological Applications
The compound’s design aligns with strategies for kinase inhibitors and antifungal agents:
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Kinase inhibition: The triazole ring may coordinate with ATP-binding sites in kinases like EGFR or VEGFR .
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Antifungal action: Analogous to fluconazole, the triazole moiety could block ergosterol synthesis in fungi.
Table 2: Comparative Pharmacokinetic Predictions
| Parameter | Value (Predicted) |
|---|---|
| Plasma Protein Binding | 85–90% |
| Half-life | 4–6 hours |
| Bioavailability | 55–65% |
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its ethyl linker and methylaniline group, distinguishing it from analogs like 4-nitro or 4-chloro derivatives. Key differences include:
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Lipophilicity: The methyl group increases logP by ~0.3 units compared to nitro-substituted analogs, favoring blood-brain barrier penetration .
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Synthetic Accessibility: Avoiding nitro groups simplifies synthesis and reduces genotoxic impurity risks .
Future Directions
Further research should prioritize:
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In vitro screening against fungal and cancer cell lines.
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Structural modifications to optimize solubility (e.g., introducing polar substituents).
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Computational studies to identify potential kinase targets via molecular docking.
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